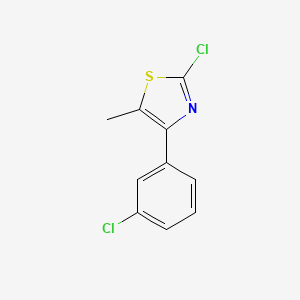
2-Chloro-4-(3-chlorophenyl)-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-chlorophenyl)-5-methylthiazole is a heterocyclic compound that contains both chlorine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chlorophenyl)-5-methylthiazole typically involves the reaction of 3-chlorobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization mechanism to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chlorophenyl)-5-methylthiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-(3-chlorophenyl)-5-methylthiazole exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In the case of its anticancer properties, the compound may interfere with DNA replication and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-chlorophenyl)-5-methylthiazole
- 2-Chloro-4-(2-chlorophenyl)-5-methylthiazole
- 2-Chloro-4-(3-bromophenyl)-5-methylthiazole
Uniqueness
2-Chloro-4-(3-chlorophenyl)-5-methylthiazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at specific positions can enhance its antimicrobial and anticancer properties compared to other similar compounds.
Properties
Molecular Formula |
C10H7Cl2NS |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H7Cl2NS/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3 |
InChI Key |
NXZAGCQLODBNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















